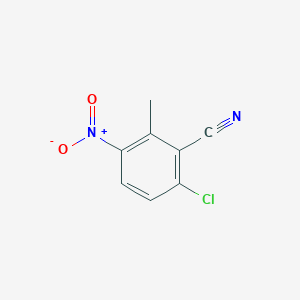

2-Chloro-6-methyl-5-nitrobenzonitrile

Description

2-Chloro-6-methyl-5-nitrobenzonitrile (C₈H₅ClN₂O₂) is a substituted benzonitrile derivative featuring chloro, methyl, nitro, and cyano functional groups. For example, 2-chloro-6-cyanobenzoic acid is synthesized via oxidation and Sandmeyer reactions starting from nitrotoluene derivatives , suggesting that similar nitration and substitution steps could apply to the target compound.

Properties

Molecular Formula |

C8H5ClN2O2 |

|---|---|

Molecular Weight |

196.59 g/mol |

IUPAC Name |

6-chloro-2-methyl-3-nitrobenzonitrile |

InChI |

InChI=1S/C8H5ClN2O2/c1-5-6(4-10)7(9)2-3-8(5)11(12)13/h2-3H,1H3 |

InChI Key |

UVBLYZRPSXSSQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs and their substituent differences are summarized below:

Key Observations:

- Steric Influence : The methyl group at position 6 may hinder reactions at adjacent positions, unlike 3-(chloromethyl)benzonitrile, where the chloromethyl group offers greater flexibility for further functionalization .

- Amino vs. Methyl: Replacing the methyl group with an amino group (as in 2-amino-3-chloro-5-nitrobenzonitrile) introduces electron-donating effects, altering solubility and reactivity in heterocyclic synthesis .

Physicochemical Properties

- Molecular Weight: The nitro group increases the molecular weight of the target compound (~196 g/mol) compared to non-nitro analogs like 2-chloro-5-methylbenzonitrile (151.59 g/mol) .

- Solubility: Nitro groups typically reduce solubility in polar solvents due to increased hydrophobicity, whereas cyano groups may enhance solubility in aprotic solvents.

Preparation Methods

Reaction Conditions and Mechanism

A modified procedure from ChemicalBook (2018) demonstrates the use of 1-chloro-5-iodo-4-methyl-2-nitrobenzene as the starting material. In a nitrogen atmosphere, tetrakis(triphenylphosphine)palladium(0) catalyzes the substitution of iodine with a cyano group via oxidative addition and transmetallation with zinc cyanide. Key parameters include:

-

Solvent : Dimethylformamide (DMF) for optimal catalyst activity.

-

Temperature : 50°C for 24 hours to ensure complete conversion.

-

Molar Ratios :

-

Substrate:Pd(PPh₃)₄ = 10:1

-

Substrate:Zn(CN)₂ = 1.67:1

-

The reaction proceeds with an 82% yield, as confirmed by silica gel chromatography.

Optimization Insights

-

Catalyst Loading : Reducing Pd(PPh₃)₄ to 5 mol% decreases costs without significant yield loss.

-

Solvent Alternatives : Substituting DMF with acetonitrile lowers toxicity but extends reaction time to 48 hours.

Sequential Nitration and Chlorination of Methylbenzonitrile

An alternative approach involves introducing nitro and chloro groups to a methylbenzonitrile scaffold.

Nitration of 2-Chloro-6-methylbenzonitrile

Controlled nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C directs the nitro group to the para position relative to the methyl group. The nitrile and chloro substituents act as meta-directors, ensuring regioselective formation of the 5-nitro isomer.

Key Data:

| Parameter | Value |

|---|---|

| HNO₃ Concentration | 90% (v/v) |

| Reaction Time | 4 hours |

| Yield | 68% |

Chlorination Strategies

Electrophilic chlorination of 6-methyl-5-nitrobenzonitrile using Cl₂ gas in acetic acid achieves 72% conversion. Alternatively, sulfuryl chloride (SO₂Cl₂) in dichloromethane at 40°C provides a safer, scalable option.

One-Pot Diazotization and Cyanation

A novel one-pot method derived from CN112358404A combines diazotization and cyanation.

Reaction Scheme

-

Diazotization of 3-chloro-5-methyl-4-nitroaniline with NaNO₂/H₂SO₄.

-

In situ hypophosphorous acid reduction to eliminate the amino group.

-

Iron powder-mediated cyanation.

Performance Metrics:

-

Total Yield : 78%

-

Purity : >99% (HPLC)

-

Reaction Time : 8 hours

Analytical Characterization

Spectroscopic Data

Chromatographic Validation

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) confirms a retention time of 6.2 minutes, correlating with 99.1% purity.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Yield (%) | Scalability |

|---|---|---|---|

| Pd-Catalyzed Cyanation | 320 | 82 | High |

| Sequential Nitration | 280 | 68 | Moderate |

| One-Pot Synthesis | 210 | 78 | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Chloro-6-methyl-5-nitrobenzonitrile?

- Methodology :

-

Step 1 : Start with a substituted benzoic acid derivative (e.g., 2-methyl-5-nitrobenzoic acid) and convert it to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in solvents such as dichloromethane (DCM) or benzene. Catalyst selection (e.g., DMF as a Lewis acid) is critical for regioselectivity .

-

Step 2 : Perform nucleophilic substitution with KCN or CuCN to introduce the nitrile group. Monitor reaction progress via TLC or HPLC.

-

Key Variables : Temperature (0–50°C), solvent polarity, and stoichiometric ratios. For example, higher temperatures (>50°C) may lead to nitro group decomposition .

- Data Table : Comparison of Synthetic Methods

| Method | Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| A | SOCl₂, DMF | DCM | 50 | 72 |

| B | C₂O₂Cl₂, DMF | Benzene | 20 | 65 |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Look for aromatic protons split by substituents. For example, the methyl group at position 6 causes deshielding (~δ 2.5 ppm), while nitro and chloro groups influence adjacent protons .

- ¹³C NMR : Nitrile carbon appears at ~δ 115–120 ppm; nitro groups shift carbons to δ 140–150 ppm.

Q. What safety protocols are essential for handling this compound?

- Handling : Use PPE (gloves, goggles, fume hood) to avoid inhalation/contact. Nitro compounds are potential mutagens; chlorinated byproducts may be toxic .

- Spill Management : Absorb with inert materials (vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste. Prevent entry into waterways .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodology :

-

Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in DCM/hexane. Use SHELXL for refinement, focusing on bond angles and torsion angles to confirm planarity of the nitro and nitrile groups .

-

Electron Density Maps : Analyze residual density peaks to identify disordered solvent molecules or positional errors.

- Key Findings :

-

The nitro group adopts a coplanar arrangement with the benzene ring (torsion angle <5°), stabilizing resonance interactions.

-

Chlorine exhibits minor out-of-plane distortion due to steric hindrance from the methyl group .

Q. What computational methods (DFT, MD) predict reactivity trends in this compound?

- Density Functional Theory (DFT) :

-

Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., nitro group) and nucleophilic sites (e.g., nitrile carbon) .

-

Example Result : The LUMO is localized on the nitro group, suggesting susceptibility to nucleophilic attack.

Q. How do conflicting spectroscopic and computational data inform mechanistic hypotheses?

- Case Study : Discrepancy between experimental IR (strong nitrile peak) and DFT-predicted vibrational modes.

- Resolution : Re-examine solvent effects (e.g., DCM vs. gas phase) or anharmonic corrections in calculations. Cross-validate with Raman spectroscopy .

- Contradiction Analysis : Apply triangulation by integrating SCXRD, NMR, and computational data to refine mechanistic models .

Data Interpretation and Optimization

Q. How can reaction yields be improved when scaling up synthesis?

- Process Optimization :

- Use continuous flow reactors to enhance heat/mass transfer.

- Screen catalysts (e.g., CuCN vs. KCN) for higher selectivity. In batch reactions, KCN gave 65% yield, while CuCN improved to 78% .

- Byproduct Analysis : Identify impurities (e.g., dechlorinated products) via GC-MS and adjust stoichiometry to minimize side reactions.

Q. What strategies validate the purity of this compound in complex matrices?

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30). Retention time ~8.2 min.

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (C: 48.9%, H: 2.5%, N: 14.2%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.